molecular formula C19H18F3N5O2 B2890441 (Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide CAS No. 1006811-63-7

(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide

Cat. No. B2890441
CAS RN: 1006811-63-7
M. Wt: 405.381
InChI Key: JGXQCBFNVVXREB-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrazolo[3,4-d]pyrimidin-1-yl group, a trifluoromethyl group, and a but-2-enamide group. The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolo[3,4-d]pyrimidin-1-yl ring, followed by the introduction of the trifluoromethyl group. Trifluoromethylation is a well-studied reaction and there are several methods available .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the pyrazolo[3,4-d]pyrimidin-1-yl ring. The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative .

Scientific Research Applications

Antiviral Applications

A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. Compounds synthesized exhibited significant antiviral activities against the H5N1 strain of the bird flu influenza virus, indicating potential for developing novel antiviral agents (Hebishy et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

Another research effort synthesized novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase activities. These compounds were screened for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, with some showing promising results, suggesting their utility in cancer therapy (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Potential

Research on pyrimidine linked pyrazole heterocyclics explored their synthesis via microwave irradiation and evaluated their insecticidal and antibacterial potential. These compounds demonstrated promising activity against specific pests and microorganisms, underscoring their potential as novel insecticidal and antibacterial agents (Deohate et al., 2020).

Future Directions

Future research could explore the potential uses of this compound in pharmaceuticals or agrochemicals, given the presence of the trifluoromethyl group .

properties

IUPAC Name

(Z)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2/c1-2-4-16(28)23-7-8-27-17-15(10-25-27)18(29)26(12-24-17)11-13-5-3-6-14(9-13)19(20,21)22/h2-6,9-10,12H,7-8,11H2,1H3,(H,23,28)/b4-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXQCBFNVVXREB-RQOWECAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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